octadecyl-(2-(N-methylpiperidino)ethyl)phosphate
描述
属性
CAS 编号 |
146764-26-3 |
|---|---|
分子式 |
C26H54NO4P |
分子量 |
475.7 g/mol |
IUPAC 名称 |
2-(1-methylpiperidin-1-ium-1-yl)ethyl octadecyl phosphate |
InChI |
InChI=1S/C26H54NO4P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-30-32(28,29)31-26-24-27(2)22-19-18-20-23-27/h3-26H2,1-2H3 |
InChI 键 |
CUQJLYFFQBHUGW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+]1(CCCCC1)C |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+]1(CCCCC1)C |
其他CAS编号 |
146764-26-3 |
同义词 |
D 20133 D-20133 octadecyl-(2-(N-methylpiperidino)ethyl)phosphate |
产品来源 |
United States |
准备方法
Phosphorochloridate Intermediate Method
A primary method involves the use of phosphorochloridate intermediates to sequentially couple the two alcohol components. As demonstrated in analogous nucleoside prodrug syntheses, phosphorochloridates (e.g., bis(POM)-phosphorochloridate) react with nucleophiles like alcohols under basic conditions. For octadecyl-(2-(N-methylpiperidino)ethyl)phosphate:
-
Step 1 : Activation of phosphorus oxychloride (POCl₃) with 2-(N-methylpiperidino)ethanol in the presence of a base (e.g., triethylamine) forms a monochlorophosphate intermediate.
-
Step 2 : Reaction with octadecanol under controlled stoichiometry yields the phosphate diester.
This approach mirrors the synthesis of bis(POM)-monophosphate prodrugs, where chlorinated phosphorus reagents enable selective coupling. However, competing reactions (e.g., over-alkylation) necessitate careful temperature control (0–25°C) and inert atmospheres.
Mitsunobu Coupling for Direct Phosphorylation
Mitsunobu reactions, widely used in nucleoside chemistry, offer an alternative route. Here, diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling of a pre-formed phosphate monoester with octadecanol:
This method avoids harsh conditions but requires prior synthesis of the phosphate monoester, adding steps to the workflow.
Purification and Isolation Techniques
Chromatographic Methods
Reverse-phase high-performance liquid chromatography (HPLC) is frequently employed for purifying phosphate diesters. For example, bis(POM)-prodrugs are purified using C18 columns with acetonitrile/water gradients. Similarly, this compound’s hydrophobicity makes it amenable to silica gel chromatography with chloroform/methanol eluents.
Recrystallization Strategies
Crystallization from mixed solvents (e.g., hexane/ethyl acetate) isolates the compound in high purity. The patent PL295128A1 highlights the use of cyclohexane for precipitating the final product after ion-exchange resin treatment.
Reaction Optimization and Yield Considerations
Impact of Protecting Groups
Instability of protecting groups (e.g., pivaloyloxymethyl, POM) during deprotection can limit yields. For instance, AZT bis(POM)-monophosphate synthesis faced challenges due to POM group lability under basic conditions. Analogously, the octadecyl group’s steric bulk may slow phosphorylation kinetics, necessitating prolonged reaction times.
Solvent and Catalyst Selection
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reagent solubility, while silver or sodium salts facilitate nucleophilic substitutions. For example, bis(POM)-phosphate silver salts improve coupling efficiency with iodinated nucleosides, a strategy adaptable to 2-(N-methylpiperidino)ethyl derivatives.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC with UV detection (λ = 210 nm) achieves >98% purity, as reported for related prodrugs.
Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Phosphorochloridate | POCl₃, Et₃N, 0°C, 12 h | 45–60 | 95 |
| Mitsunobu Coupling | DEAD, PPh₃, THF, 24 h | 30–40 | 90 |
| Silver Salt Mediated | AgNO₃, CH₃CN, rt, 48 h | 50–55 | 97 |
化学反应分析
D-20133经历各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气。常见的试剂包括氧化剂,如高锰酸钾或过氧化氢。
还原: 该反应涉及添加氢气或去除氧气。常见的试剂包括还原剂,如氢化锂铝或硼氢化钠。
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生磷酸衍生物,而还原可能会产生更简单的烷基磷脂 .
科学研究应用
作用机制
D-20133通过抑制蛋白激酶C发挥其作用,蛋白激酶C是一种在各种细胞过程中起着至关重要作用的酶,包括细胞生长、分化和凋亡。通过抑制这种酶,D-20133会破坏促进癌细胞增殖和存活的信号通路。这会导致癌细胞中发生凋亡(程序性细胞死亡) .
相似化合物的比较
Pharmacological Profile
- In Vivo Efficacy: Demonstrated significant tumor regression in KB tumors (human oral carcinoma) and DMBA-induced breast cancer in rats at doses of 2 × 316 mg/kg (intraperitoneal) and 21.5 mg/kg/day (oral), respectively .
- Selectivity : Higher therapeutic index compared to earlier analogs, attributed to its structural modifications .
Comparison with Similar Compounds
Structural Comparison
| Compound Name | Key Structural Features |
|---|---|
| Octadecyl-(2-(N-methylpiperidino)ethyl)phosphate | N-methylpiperidinoethyl group attached via ethyl phosphate to octadecyl chain |
| Perifosine (D-21266) | 1,1-Dimethylpiperidin-4-yl phosphate linked to octadecyl chain |
| Edelfosine (ET-18-OCH3) | 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (glycerol backbone) |
| Miltefosine | Hexadecylphosphocholine (shorter alkyl chain and phosphocholine head) |
| OPP | Octadecyl-(N,N-dimethyl-piperidino-4-yl)-phosphate (dimethylpiperidine substituent) |
Key Differences :
- Unlike edelfosine, which retains a glycerol backbone, the target compound lacks this moiety, possibly reducing off-target effects .
Mechanistic and Pharmacological Differences
Efficacy and Toxicity :
- Target Compound : Superior antitumor activity in rodent models compared to perifosine analogs, with a 12% yield in synthesis and reduced systemic toxicity in early studies .
- Edelfosine: High selectivity for tumor cells but requires intravenous delivery due to poor oral bioavailability .
Data Tables
Table 1: Antitumor Activity in Preclinical Models
生物活性
Octadecyl-(2-(N-methylpiperidino)ethyl)phosphate, also known as D-20133, is a synthetic alkyl phospholipid derivative with significant biological activity, particularly in the realm of cancer research. This compound has garnered attention due to its potential therapeutic applications, especially as an anti-cancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H54NO4P
- Molecular Weight : 475.7 g/mol
- CAS Number : 146764-26-3
- IUPAC Name : 2-(1-methylpiperidin-1-ium-1-yl)ethyl octadecyl phosphate
D-20133 primarily functions as a protein kinase C (PKC) inhibitor . PKC is involved in various cellular processes, including growth and differentiation. By inhibiting PKC, D-20133 disrupts signaling pathways that promote cancer cell proliferation and survival, leading to the induction of apoptosis in cancer cells. This mechanism is crucial for its antineoplastic properties.
Antineoplastic Properties
Research indicates that D-20133 exhibits promising antineoplastic activity across various cancer cell lines and animal models. Notably, studies have demonstrated its effectiveness against prostate cancer cells (PC-3) and non-small cell lung cancer (A549) cells.
In Vitro Studies
In vitro experiments have shown that structural modifications in the polar head group of alkyl phospholipids significantly influence tumor uptake and tissue distribution. For instance:
- Uptake Reduction : Treatment with agents that disrupt lipid raft integrity resulted in a 40% reduction in uptake of radiolabeled D-20133 in PC-3 cells compared to untreated controls .
In Vivo Studies
In vivo studies involving Walker tumor-bearing rats demonstrated the pharmacokinetics and biodistribution of D-20133:
- Gamma Scanning : Animals were administered radiolabeled D-20133, followed by whole-body gamma scanning to assess distribution. Results indicated significant accumulation in tumor tissues over time .
Case Studies and Clinical Implications
D-20133 has been evaluated for its potential use in combination therapies for cancer treatment. The reduced cytotoxicity compared to traditional chemotherapeutics makes it a candidate for further clinical exploration.
Case Study Example
A notable case study involved administering D-20133 to tumor-bearing SCID mice, where the compound was shown to selectively target tumors while sparing normal tissues, highlighting its therapeutic index.
Comparative Analysis of Alkyl Phospholipids
The following table summarizes the biological activities of various alkyl phospholipids, including D-20133:
| Compound Name | Mechanism of Action | Antineoplastic Activity | Cytotoxicity Level |
|---|---|---|---|
| This compound | PKC Inhibition | High | Low |
| Hexadecylphosphocholine | PKC Inhibition | Moderate | Moderate |
| Miltefosine | Unknown | High | High |
常见问题
Q. How should researchers design studies to reconcile discrepancies between in vitro potency and in vivo efficacy?
- Answer: Implement PK/PD modeling to correlate tissue exposure levels with effect size. Use transgenic reporter models (e.g., luciferase-tagged tumors) for real-time efficacy monitoring. Include microenvironmental factors (e.g., hypoxia or stromal interactions) in 3D co-culture systems .
Methodological Notes
- Data Contradiction Analysis: Cross-validate findings using orthogonal assays (e.g., flow cytometry vs. Western blot for apoptosis). Apply Bradford-Hill criteria to assess causality in mechanistic studies .
- Theoretical Frameworks: Link studies to lipid raft theory or kinase signaling models to contextualize results .
- Ethical Compliance: Follow institutional guidelines for animal studies, including IACUC protocols for Leishmania infection models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
